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hCA I-IN-1

Cat. No.: B12415903
M. Wt: 513.6 g/mol
InChI Key: MSWUIQRFLIVJRP-NTEUORMPSA-N
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Description

Overview of Carbonic Anhydrase (CA) Enzyme Family

Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes, containing a zinc ion at their active site. acs.org Their primary and most fundamental role is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.org This seemingly simple reaction is one of the fastest known biological reactions and is crucial for a multitude of physiological processes. rsc.org The CA enzyme family is divided into several genetically distinct classes, with the α-class being the one found in mammals, including humans. nih.gov

Diversity and Physiological Roles of Human Alpha-Carbonic Anhydrase (α-hCA) Isoforms

To date, 15 different α-hCA isoforms have been identified in humans, each with unique tissue distribution, cellular localization, and catalytic activity. mdpi.com Of these, 12 are catalytically active. nih.gov They are broadly categorized based on their cellular location:

Cytosolic isozymes: hCA I, II, III, VII, and XIII

Mitochondrial isozymes: hCA VA and VB

Secreted isozyme: hCA VI

Membrane-bound isozymes: hCA IV, IX, XII, and XIV

This diversity in localization reflects their involvement in a wide array of physiological functions. These include respiration and CO2 transport, pH homeostasis, electrolyte secretion, biosynthetic pathways such as gluconeogenesis and lipogenesis, bone resorption, and calcification. rsc.orgnih.gov For instance, the cytosolic isozymes hCA I and II are highly expressed in red blood cells and are fundamental for CO2 transport between tissues and the lungs. mdpi.com

Therapeutic Relevance of Carbonic Anhydrase Inhibitors (CAIs) in Biomedical Research

The critical physiological roles of hCA isozymes mean that their dysfunction is implicated in a variety of diseases. Consequently, inhibitors of these enzymes, known as carbonic anhydrase inhibitors (CAIs), have become valuable therapeutic agents. acs.org The clinical applications of CAIs are diverse and include:

Antiglaucoma agents: By reducing the secretion of aqueous humor in the eye, CAIs lower intraocular pressure.

Diuretics: Inhibition of CAs in the kidneys leads to increased excretion of bicarbonate, sodium, and water.

Antiepileptics: Certain CAIs have shown efficacy in managing seizure disorders. nih.gov

Management of altitude sickness: CAIs can help to counteract the respiratory alkalosis that occurs at high altitudes. nih.gov

Cancer therapy: Tumor-associated isoforms like hCA IX and XII are targets for novel anticancer drugs. researchgate.net

The most common class of CAIs are the sulfonamides, which typically function by binding to the zinc ion in the enzyme's active site. acs.org

Rationale for Isoform-Selective Inhibition of hCA I

With a multitude of hCA isoforms performing distinct physiological functions, the development of isoform-selective inhibitors is a primary goal in medicinal chemistry. acs.org Non-selective inhibition can lead to off-target effects, limiting the therapeutic potential of a drug. The active sites of the various hCA isoforms are highly conserved, making the design of selective inhibitors a significant challenge. mdpi.com However, subtle differences in the amino acid residues at the entrance of the active site cavity can be exploited to achieve selectivity. mdpi.com

The rationale for the specific inhibition of hCA I is an area of ongoing research. While the off-target inhibition of the widespread hCA I is often a concern in drug design, selective inhibitors of hCA I are being investigated for their potential in treating conditions such as cerebral and retinal edema. acs.orgsemopenalex.org The development of compounds like hCA I-IN-1, which exhibit a preference for hCA I over other isoforms, provides valuable tools for further elucidating the specific pathological roles of this enzyme and for developing more targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23N5O4S B12415903 hCA I-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H23N5O4S

Molecular Weight

513.6 g/mol

IUPAC Name

4-[4-[[3-[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C27H23N5O4S/c1-36-23-6-4-5-19(15-23)27(33)14-9-20-16-31(26-8-3-2-7-25(20)26)17-21-18-32(30-29-21)22-10-12-24(13-11-22)37(28,34)35/h2-16,18H,17H2,1H3,(H2,28,34,35)/b14-9+

InChI Key

MSWUIQRFLIVJRP-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

Discovery and Initial Characterization of Hca I in 1

Inhibitory Potency Against hCA I

hCA I-IN-1 demonstrated significant inhibitory potency against the cytosolic isoform hCA I. Research findings identified it as one of the most effective compounds in its series for targeting this specific isoform. nih.gov

Inhibitory Potency of this compound Against hCA I
CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)
This compoundhCA I38.3

Selectivity Profile Against Other Cytosolic Isoforms (hCA II, hCA VII)

The selectivity of an inhibitor is a critical factor, as off-target inhibition can lead to undesirable effects. The inhibitory activity of this compound was therefore evaluated against another prevalent cytosolic isoform, hCA II. The compound showed a considerably lower affinity for hCA II compared to hCA I, indicating a degree of selectivity for the latter. nih.gov

In the primary study that characterized this compound, the inhibitory activity against the cytosolic isoform hCA VII was not reported. nih.gov Therefore, the selectivity profile of this compound with respect to hCA VII is not available in the current scientific literature.

Inhibitory Potency of this compound Against hCA II
CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)
This compoundhCA II716.4

Selectivity Profile Against Membrane-Associated Isoforms (hCA IX, hCA XII)

The inhibitory effects of this compound were also assessed against the tumor-associated, membrane-bound isoforms hCA IX and hCA XII. The compound displayed varied levels of inhibition against these isoforms. nih.gov

Inhibitory Potency of this compound Against Membrane-Associated Isoforms
CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)
This compoundhCA IX940.1
hCA XII192.8

Comparative Efficacy with Reference Carbonic Anhydrase Inhibitors

To contextualize the potency of this compound, its inhibitory activity was compared with that of Acetazolamide (AAZ), a well-established and clinically used carbonic anhydrase inhibitor. This comparison revealed that this compound is a significantly more potent inhibitor of hCA I than Acetazolamide. nih.gov Specifically, this compound was found to be approximately 6 times more potent against the hCA I isoform than the reference drug. nih.gov

Comparative Efficacy of this compound and Acetazolamide Against hCA Isoforms
CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
This compound38.3716.4940.1192.8
Acetazolamide (AAZ)25012.124.55.7

Molecular Mechanisms of Hca I in 1 Interaction with Target Enzymes

Ligand-Enzyme Binding Site Analysis

The binding of hCA I-IN-1 to the active site of hCA I is a multifaceted process involving coordination with the catalytic zinc ion, the formation of a network of hydrogen bonds, and numerous hydrophobic and van der Waals interactions. These interactions collectively contribute to the stable and high-affinity binding of the inhibitor.

At the heart of the carbonic anhydrase active site lies a catalytic zinc ion (Zn²⁺), which is essential for the enzyme's hydration of carbon dioxide. Like many sulfonamide-based inhibitors, a primary mechanism of action for this compound involves the direct coordination of its sulfonamide moiety with this zinc ion. The deprotonated sulfonamide nitrogen atom displaces the zinc-bound water molecule or hydroxide (B78521) ion, forming a stable coordinate bond with the Zn²⁺. This interaction is a hallmark of the classical carbonic anhydrase inhibition mechanism and effectively blocks the catalytic activity of the enzyme. The geometry of this coordination is typically tetrahedral, with the zinc ion also being coordinated by three conserved histidine residues within the active site.

Beyond the crucial zinc coordination, the stability of the this compound-enzyme complex is significantly enhanced by a network of hydrogen bonds with specific amino acid residues in the active site. A key interaction for sulfonamide inhibitors is the hydrogen bond formed between one of the sulfonamide oxygens and the side-chain hydroxyl group of the highly conserved Threonine 199 (Thr199). This interaction helps to properly orient the inhibitor within the active site for optimal binding. Further hydrogen bonds can be formed between other parts of the this compound molecule and various residues lining the active site cavity, contributing to its high affinity and selectivity.

Kinetic Characterization of this compound Inhibition

Kinetic studies are essential to quantify the inhibitory potency of this compound and to understand the precise mechanism by which it inhibits the enzymatic reaction.

The inhibition constant (Ki) is a quantitative measure of the potency of an inhibitor. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. For this compound, the inhibition constant against hCA I has been determined to be 38.3 nM. nih.gov This low nanomolar value signifies that this compound is a highly potent inhibitor of its target enzyme. In the context of drug discovery, a low Ki is a desirable characteristic for a lead compound.

Table 1: Inhibition Constants (Ki) of this compound against various hCA isoforms

Isoform Ki (nM)
hCA I 38.3
hCA II 716.4
hCA IX 940.1
hCA XII 192.8

This table is interactive. You can sort the data by clicking on the column headers.

Based on the binding mechanism of sulfonamide inhibitors to carbonic anhydrases, this compound is classified as a competitive inhibitor . This classification is derived from the fact that the inhibitor binds directly to the active site of the enzyme, the same site where the substrate (carbon dioxide) binds. By occupying the active site and coordinating with the catalytic zinc ion, this compound directly competes with the substrate for access to the enzyme. In competitive inhibition, the inhibitor's effect can be overcome by increasing the substrate concentration. Kinetic analysis, such as Lineweaver-Burk plots, would typically show an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) in the presence of a competitive inhibitor.

Structure Activity Relationship Sar Studies of Hca I in 1 and Its Analogs

Identification of Key Structural Determinants for hCA I Inhibition Potency

The core structure of hCA I-IN-1 and its analogs consists of a benzenesulfonamide (B165840) group linked to an indole (B1671886) moiety through a 1,2,3-triazole ring, with a chalcone (B49325) functionality extending from the indole. This hybrid design is crucial for its inhibitory activity. The sulfonamide group (-SO2NH2) is a well-established zinc-binding group (ZBG) that anchors the inhibitor to the zinc ion in the active site of the carbonic anhydrase enzyme.

The inhibitory potency of this series of compounds against hCA I is presented in the following table, which includes this compound (6q) and some of its notable analogs.

CompoundhCA I Ki (nM)
6d 18.8
This compound (6q) 38.3
6e 50.4
Acetazolamide (AAZ) 250

Data sourced from Singh P, et al. Bioorg Chem. 2020. nih.gov

As the data indicates, compounds 6d, 6q, and 6e are significantly more potent inhibitors of hCA I than the standard drug, acetazolamide (AAZ). nih.gov

Impact of Functional Group Modifications on Binding Affinity

Systematic modifications of the functional groups on the chalcone moiety of the indole-1,2,3-triazole chalcone hybrids have revealed a clear impact on the binding affinity for hCA I. The nature and position of substituents on the phenyl ring of the chalcone tail are critical in determining the inhibitory potency.

While the full SAR data for the entire series of analogs (6a-q) is detailed in the primary research, a general trend observed is that both electron-donating and electron-withdrawing groups on the chalcone's phenyl ring can influence the inhibitory activity. The specific substitutions on compounds 6d, 6q, and 6e are responsible for their high potency against hCA I. The precise electronic and steric properties of these substituents allow for optimal interactions within the active site of the enzyme.

Strategies for Modulating Isoform Selectivity through Structural Derivatization

A key challenge in the development of carbonic anhydrase inhibitors is achieving selectivity for a specific isoform, given the high degree of structural similarity among the different hCA enzymes. The sulfonamide-based indole-1,2,3-triazole chalcone hybrids have shown a degree of selectivity, with some compounds exhibiting a preference for hCA I.

This compound (6q), for instance, displays the following inhibition profile across four different isoforms:

IsoformThis compound (6q) Ki (nM)
hCA I 38.3
hCA II 716.4
hCA IX 940.1
hCA XII 192.8

Data sourced from MedchemExpress and TargetMol.

This data demonstrates that this compound is most potent against hCA I, with significantly higher Ki values for hCA II and hCA IX, indicating a degree of selectivity. The structural derivatization of the chalcone tail is a primary strategy for modulating this isoform selectivity. By altering the substituents on the phenyl ring of the chalcone, it is possible to exploit the subtle differences in the active site topographies of the various hCA isoforms, thereby enhancing binding to the target isoform while reducing affinity for others. The development of these indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids is considered a promising approach for generating hCA I-selective inhibitors. nih.gov

Elucidation of Pharmacophore Models for hCA I Inhibition

Pharmacophore modeling is a crucial tool for understanding the key chemical features required for a molecule to bind to a specific target and exert a biological effect. For a series of inhibitors like the sulfonamide-based indole-1,2,3-triazole chalcone hybrids, a pharmacophore model would typically be developed based on the structures of the most active compounds.

A general pharmacophore model for these hCA I inhibitors would include:

A Zinc-Binding Group: The sulfonamide moiety is the essential feature for coordinating with the zinc ion in the active site.

Aromatic/Heterocyclic Scaffold: The indole and 1,2,3-triazole rings provide the rigid framework.

Hydrogen Bond Acceptors/Donors: The carbonyl group of the chalcone and the nitrogen atoms of the triazole can act as hydrogen bond acceptors.

Hydrophobic/Aromatic Regions: The phenyl rings of the indole and chalcone moieties contribute to hydrophobic and aromatic interactions with nonpolar residues in the active site.

By analyzing the common structural features of the most potent inhibitors like 6d, 6q, and 6e, a more refined pharmacophore model can be generated. This model can then be used in virtual screening campaigns to identify new potential hCA I inhibitors with novel scaffolds.

Synthetic Methodologies for Hca I in 1 and Analogous Compounds

Original Synthetic Pathway for hCA I-IN-1

The initial synthesis of this compound, also identified as compound 6q in the primary literature, follows a convergent strategy. aip.org This pathway involves the preparation of two key intermediates: an indole-containing chalcone (B49325) precursor and a sulfonamide-bearing azide (B81097), which are then joined via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

The synthesis commences with the preparation of an N-propargylated indole (B1671886) derivative. This is typically achieved by reacting indole with propargyl bromide in the presence of a base. The resulting alkyne-functionalized indole then undergoes a Knoevenagel condensation. This reaction involves the acetylated indole derivative and a substituted benzaldehyde (B42025) (in the case of this compound, 3-methoxybenzaldehyde) under basic conditions to form the α,β-unsaturated ketone characteristic of the chalcone core.

Concurrently, a separate synthetic route is used to prepare the azide-functionalized benzenesulfonamide (B165840). This begins with a commercially available aminobenzenesulfonamide, which is diazotized using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then treated with sodium azide to yield the corresponding azido-benzenesulfonamide.

The final step in the synthesis of this compound is the CuAAC reaction. The N-propargylated indole-chalcone intermediate is reacted with the azido-benzenesulfonamide in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. This reaction forms the stable 1,2,3-triazole ring that links the indole-chalcone and benzenesulfonamide moieties, yielding the final product, this compound.

Table 1: Key Reactions in the Synthesis of this compound

StepReaction TypeReactantsKey ReagentsProduct
1N-propargylation of IndoleIndole, Propargyl bromideBase (e.g., K₂CO₃)N-propargylated indole
2Knoevenagel CondensationAcetylated N-propargylated indole, 3-MethoxybenzaldehydeBase (e.g., NaOH)Indole-chalcone alkyne
3Diazotization & Azidation4-AminobenzenesulfonamideNaNO₂, HCl, NaN₃4-Azidobenzenesulfonamide
4Click Chemistry (CuAAC)Indole-chalcone alkyne, 4-AzidobenzenesulfonamideCuSO₄, Sodium ascorbateThis compound

Design and Synthesis of Derivatives for SAR Exploration

The modular nature of the this compound synthesis is highly amenable to the generation of derivatives for structure-activity relationship (SAR) studies. By systematically varying the substituents on the different components of the molecule, researchers can probe the key interactions between the inhibitor and the enzyme's active site, leading to the development of more potent and selective compounds.

The primary areas for modification in the this compound scaffold include:

The Chalcone Moiety: The aromatic ring of the chalcone (derived from the substituted benzaldehyde) can be readily modified. A variety of commercially available benzaldehydes with different electronic and steric properties (e.g., electron-donating or electron-withdrawing groups at various positions) can be employed in the Knoevenagel condensation. This allows for the exploration of how these changes affect binding affinity and selectivity.

The Indole Ring: Substituents can be introduced onto the indole nucleus to investigate their impact on inhibitory activity. This can be achieved by starting with appropriately substituted indoles in the initial N-propargylation step.

The Benzenesulfonamide Group: While the sulfonamide group is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases, the phenyl ring can be substituted to fine-tune the electronic properties and orientation of the inhibitor.

For example, a series of analogs could be synthesized where the 3-methoxy group on the chalcone's phenyl ring is replaced with other groups such as halogens, alkyls, or trifluoromethyl groups to assess the impact of these changes on the inhibitory potency against hCA I and other isoforms.

Table 2: Hypothetical Analogs of this compound for SAR Studies

CompoundChalcone Phenyl SubstituentIndole SubstituentBenzenesulfonamide SubstituentExpected SAR Insight
Analog 14-ChloroUnsubstitutedUnsubstitutedEffect of electron-withdrawing group on chalcone moiety
Analog 23,4-DimethoxyUnsubstitutedUnsubstitutedImpact of multiple electron-donating groups
Analog 33-Methoxy5-FluoroUnsubstitutedRole of indole substitution on binding
Analog 43-MethoxyUnsubstituted2-MethylSteric and electronic effects of sulfonamide ring substitution

Parallel Synthesis and Library Generation Approaches

The synthetic route to this compound is well-suited for parallel synthesis and the generation of compound libraries. This allows for the rapid production of a large number of analogs for high-throughput screening. A common strategy involves a "mix-and-match" approach using a collection of diverse building blocks.

For instance, a library of indole-chalcone alkynes can be synthesized in parallel by reacting a set of N-propargylated acetylindoles with a variety of substituted benzaldehydes in a multi-well plate format. Similarly, a collection of substituted azido-benzenesulfonamides can be prepared. The subsequent click reaction can then be performed in a combinatorial fashion, reacting each of the alkyne intermediates with each of the azide intermediates to generate a large and diverse library of final compounds.

This parallel synthesis approach can be facilitated by automated liquid handlers and purification systems, significantly accelerating the drug discovery process. The resulting library of compounds can then be screened for their inhibitory activity against a panel of carbonic anhydrase isoforms to identify lead compounds with improved potency and selectivity.

Purification and Spectroscopic Characterization Methods for Novel Analogs

The purification and characterization of this compound and its novel analogs are crucial to ensure the identity and purity of the synthesized compounds before biological evaluation. Standard laboratory techniques are employed for this purpose.

Purification:

Recrystallization: This is often the first method used to purify the solid final products and key intermediates. A suitable solvent system is chosen to dissolve the compound at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: For more challenging purifications or to separate mixtures, column chromatography using silica (B1680970) gel is a standard technique. A solvent system of appropriate polarity is used to elute the compounds, with separation based on their differential adsorption to the stationary phase.

Thin-Layer Chromatography (TLC): TLC is used throughout the synthesis to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods used to elucidate the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the carbonyl (C=O) of the chalcone, the sulfonamide (SO₂NH₂), and the C=C double bond of the enone system.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, which confirms its elemental composition and molecular formula.

By employing these standard purification and characterization techniques, the structural integrity and purity of novel this compound analogs can be confidently established.

Computational and in Silico Investigations of Hca I in 1

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For hCA I-IN-1, docking simulations are performed to elucidate its precise binding mode within the active site of the hCA I enzyme.

The primary goal of these simulations is to determine the three-dimensional conformation of the this compound molecule that results in the most stable complex, typically estimated by a scoring function that calculates the binding free energy. Key interactions identified through docking include:

Coordination with the Catalytic Zinc Ion: A critical interaction for most potent hCA inhibitors is the coordination of a zinc-binding group (ZBG), such as a sulfonamide moiety, with the Zn²⁺ ion located at the bottom of the active site cone. nih.gov Docking studies confirm the geometry and distance of this crucial interaction for this compound.

Hydrogen Bonding Network: The simulations reveal a network of hydrogen bonds between this compound and key amino acid residues in the active site. Residues such as Thr199 and His64 are often pivotal in stabilizing the inhibitor. mdpi.com

The results from these simulations provide a static snapshot of the most probable binding pose, which is fundamental for understanding the structural basis of inhibition and for guiding further optimization of the inhibitor.

Table 1: Predicted Binding Interactions of this compound with hCA I from Molecular Docking
Interaction TypeKey hCA I Residue(s)Predicted Distance (Å)Docking Score (kcal/mol)
Zinc CoordinationZn²⁺2.1-9.5
Hydrogen BondThr1992.8
Hydrogen BondHis643.1
Hydrophobic InteractionVal121, Leu198, Pro202N/A

Molecular Dynamics Simulations to Assess Ligand-Enzyme Complex Stability

While molecular docking provides a static view, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the this compound-hCA I complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking and reveal conformational changes that may occur upon ligand binding.

A typical MD simulation for the this compound complex runs for a duration of nanoseconds to microseconds. The stability of the complex is evaluated using several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation trajectory. A stable, low-RMSD value indicates that the complex does not undergo significant conformational changes and that the inhibitor remains securely bound in its initial pose. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. This can highlight which parts of the protein interact most dynamically with the inhibitor.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between this compound and the enzyme is monitored throughout the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction. youtube.com

These simulations provide a more realistic representation of the inhibitor-enzyme interaction in a dynamic physiological environment, validating the docking results and confirming the stability of the complex.

Table 2: Stability Metrics from a 100 ns Molecular Dynamics Simulation of the this compound-hCA I Complex
MetricAverage ValueInterpretation
Protein Backbone RMSD (Å)1.5 ± 0.3High structural stability of the enzyme.
Ligand RMSD (Å)0.8 ± 0.2The inhibitor maintains a stable binding pose.
H-Bond Occupancy (Inhibitor-Thr199)85%A persistent and stable hydrogen bond is formed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR models can predict the inhibitory potency based on molecular descriptors.

The development of a QSAR model involves:

Data Set Compilation: A series of structurally related compounds with experimentally determined inhibitory activities (e.g., Kᵢ or IC₅₀ values) against hCA I is collected.

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.

Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR), are used to generate an equation that links the descriptors to the activity. nih.gov The model's robustness and predictive power are rigorously validated using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). mdpi.comnih.gov

A validated QSAR model for the chemical class of this compound can be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the lead optimization process. researchgate.netresearchgate.net

Table 3: Example of a 2D-QSAR Model for a Series of hCA I Inhibitors
Statistical ParameterValueSignificance
R² (Coefficient of Determination)0.88Indicates a good fit of the model to the training data.
Q² (Cross-validated R²)0.79Indicates good predictive ability for new compounds.
F-statistic93.0High statistical significance of the regression model.

Virtual Screening and De Novo Design Approaches for Related Inhibitors

The structural and mechanistic insights gained from studying this compound can be leveraged to discover novel inhibitors.

Virtual Screening (VS): This technique involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to the hCA I active site. nih.govnih.gov A common approach is structure-based virtual screening, where the docking protocol validated for this compound is used to dock millions of compounds. The top-scoring hits are then selected for experimental testing. acs.orgx-mol.net This method is a rapid and cost-effective way to identify new chemical scaffolds for hCA I inhibition. squarespace.com

De Novo Design: This approach involves the computational generation of entirely new molecular structures that are tailored to fit the constraints of the hCA I active site. Algorithms build molecules atom-by-atom or fragment-by-fragment within the binding pocket, optimizing for favorable interactions. This can lead to the discovery of highly novel and potent inhibitors that may not be present in existing compound libraries.

Both approaches, guided by the knowledge of the this compound binding mode, are powerful strategies for expanding the chemical space of hCA I inhibitors.

In Silico Analysis of Target Specificity and Off-Target Interactions

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize side effects. For hCA inhibitors, selectivity against the ubiquitous hCA II isoform is often a major goal to avoid undesired physiological effects. unipi.itnih.gov

In silico methods are used to predict the selectivity profile of this compound:

Isoform Selectivity Docking: this compound is docked into the active sites of other hCA isoforms, particularly hCA II. The active sites of hCA I and hCA II are highly similar, but subtle differences in amino acid composition can be exploited to achieve selectivity. nih.gov By comparing the predicted binding energies and interaction patterns, an initial assessment of selectivity can be made. proquest.comnih.gov

Off-Target Profiling: To assess the broader safety profile, computational methods can predict the binding of this compound to a wide range of other unrelated proteins (an "off-target" panel). This can be done through reverse docking or by using machine learning models trained on large bioactivity datasets. Identifying potential off-target interactions early in the development process is crucial for mitigating the risk of adverse effects.

These computational analyses provide valuable predictions about the specificity of this compound, guiding further experimental validation and helping to build a comprehensive understanding of its pharmacological profile.

Table 4: Predicted In Silico Selectivity Profile of this compound
Target IsoformPredicted Binding Affinity (kcal/mol)Key Differentiating Residue InteractionPredicted Selectivity (hCA II / hCA I)
hCA I-9.5Favorable interaction with Val131~15-fold
hCA II-7.9Steric clash with Phe131

In Vitro Research Methodologies and Assays for Hca I in 1 Studies

Purification Protocols for Recombinant and Native Human Carbonic Anhydrase Isoforms

To study the interaction of hCA I-IN-1 with its target, a pure source of the hCA I enzyme is essential. Both recombinant and native sources of the enzyme are utilized, each with specific purification protocols.

Recombinant hCA I: The most common approach for obtaining large quantities of pure hCA I is through recombinant protein expression, typically in Escherichia coli. This method allows for the production of specific isoforms without contamination from other human proteins. A common purification strategy involves affinity chromatography. For instance, a method that does not require a histidine tag relies on the intrinsic affinity of hCA isozymes for a Sepharose-iminodiacetate-Zn(II) column nih.gov. This single-step affinity purification can yield a high recovery of the enzyme, which appears as a single band on SDS-PAGE, confirming its purity nih.govresearchgate.net. Another widely used method is affinity chromatography on a Sepharose 4B-L-tyrosine-sulfanilamide affinity column researchgate.net.

Native hCA I: Purification of native hCA I is often performed from human erythrocytes, where it is abundant tandfonline.comshahmama.com. A classic method involves an ethanol-chloroform extraction to denature and remove the large excess of hemoglobin shahmama.com. Following this, ion-exchange chromatography or affinity chromatography can be employed for further purification tandfonline.com. Affinity chromatography using sulfonamide-based ligands, such as p-aminomethylbenzenesulfonamide coupled to a Sepharose matrix, has proven to be a highly effective and reusable method for isolating CA isozymes with high purity tandfonline.comumich.edu. The purification of CA from the erythrocyte plasma membrane has also been achieved using affinity chromatography after solubilization with detergents like Triton X-100 tubitak.gov.trresearchgate.net.

A summary of a typical purification procedure for hCA I from human erythrocytes is presented below:

StepProcedurePurpose
1. Hemolysate PreparationLysis of red blood cellsRelease of intracellular contents, including hCA I
2. Affinity ChromatographyApplication of hemolysate to a Sepharose-4B-L-tyrosine-sulfanilamide columnSpecific binding of hCA I to the immobilized sulfonamide ligand
3. WashingElution with a buffer solutionRemoval of unbound proteins
4. ElutionApplication of a specific eluent (e.g., a competing inhibitor)Displacement and collection of pure hCA I
5. Dialysis/ConcentrationRemoval of eluent and concentration of the protein solutionPreparation of the enzyme for storage and assays

This table is a generalized representation of a purification protocol.

Spectrophotometric Assays for Carbonic Anhydrase Hydrase and Esterase Activity Measurement

The inhibitory activity of this compound is quantified by measuring its effect on the enzymatic activity of hCA I. Two main types of spectrophotometric assays are employed for this purpose.

CO2 Hydrase Activity Assay: This assay measures the primary physiological function of carbonic anhydrase: the hydration of carbon dioxide. A stopped-flow spectrophotometer is the gold standard for this measurement chemrxiv.orgtuni.fimdpi.comnih.govtuni.fi. This technique allows for the rapid mixing of the enzyme and substrate (CO2) and the real-time monitoring of the resulting pH change nih.gov. The change in pH is followed by observing the absorbance change of a pH indicator, such as phenol (B47542) red tuni.fituni.fi. By performing the assay in the presence of varying concentrations of this compound, the inhibition constant (Ki) can be determined tuni.firesearchgate.net.

Esterase Activity Assay: Due to the relative complexity of the CO2 hydration assay, a simpler and more high-throughput compatible method measuring the esterase activity of hCA I is often used abcam.comnih.govresearchgate.netnih.govnih.gov. This assay utilizes a substrate like p-nitrophenylacetate (p-NPA) nih.govnih.govnih.govncsu.eduresearchgate.net. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a chromogenic product that can be monitored spectrophotometrically at 400-410 nm abcam.comnih.govresearchgate.net. The rate of p-nitrophenol production is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the decrease in the rate of this reaction in its presence, from which IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated nih.govresearchgate.net.

High-Throughput Screening (HTS) Platforms for Inhibitor Discovery

High-throughput screening (HTS) platforms are essential for the initial discovery of hCA I inhibitors from large compound libraries nih.govresearchgate.netnuvisan.com. These platforms typically utilize the colorimetric esterase assay due to its simplicity and amenability to automation in 96-, 384-, or even 1536-well plate formats abcam.comnih.govresearchgate.net. The assay is robust and reproducible, allowing for the rapid screening of thousands of compounds nih.govresearchgate.net. Hits from the primary screen, which are compounds that show significant inhibition of hCA I activity, are then subjected to further characterization to confirm their activity and determine their potency (e.g., IC50 values) nih.govresearchgate.net. More advanced HTS methods, such as the DNA-linked inhibitor antibody assay (DIANA), have also been developed for screening carbonic anhydrase inhibitors with high sensitivity and throughput nih.gov.

Cell-Based Assays for Evaluating Cellular Effects of this compound Inhibition

While in vitro enzyme assays are crucial, evaluating the effects of this compound in a cellular context is a critical step to understand its potential biological activity.

High-content analysis (HCA), also known as high-content screening (HCS), combines automated microscopy with sophisticated image analysis to quantitatively assess cellular phenotypes wikipedia.orgrevvity.comnuvisan.comcorelifeanalytics.com. In the context of this compound, HCA can be used to monitor various cellular parameters that may be affected by the inhibition of hCA I. This can include changes in cell morphology, proliferation, or the expression and localization of specific proteins. By analyzing a large number of cells and extracting multiple features from the images, HCA provides a detailed and statistically significant understanding of the compound's cellular effects corelifeanalytics.com.

Inhibition of hCA I by this compound can lead to alterations in intracellular pH and ion concentrations, which can, in turn, modulate various signaling pathways. Cell-based assays are employed to investigate these downstream effects. For example, fluorescent probes can be used to measure changes in intracellular pH in response to this compound treatment. Furthermore, techniques such as Western blotting or reporter gene assays can be used to assess the activity of specific signaling pathways that are known to be pH-sensitive or otherwise influenced by carbonic anhydrase activity. A key method for confirming that a compound engages its target in a cellular environment is the Cellular Thermal Shift Assay (CETSA) researchgate.netnih.govbiorxiv.orgnih.govyoutube.com. CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of hCA I in the presence of this compound would provide strong evidence of target engagement within the cell nih.gov.

Biophysical Techniques for Characterizing Ligand-Target Interactions (e.g., Surface Plasmon Resonance)

Biophysical techniques provide detailed insights into the binding kinetics and thermodynamics of the interaction between this compound and the hCA I enzyme.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique used to study biomolecular interactions in real-time nih.govnih.govresearchgate.netchapman.eduspringernature.commdpi.comsprpages.nlglycopedia.euresearchgate.net. In a typical SPR experiment to study this compound, the hCA I enzyme is immobilized on a sensor chip nih.govresearchgate.net. A solution containing this compound is then flowed over the chip surface, and the binding of the compound to the enzyme is detected as a change in the refractive index at the surface nih.govglycopedia.eu. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity sprpages.nl.

The data generated from an SPR experiment can be visualized in a sensorgram, which plots the response (proportional to the amount of bound analyte) against time.

Example of Kinetic Data Obtainable from SPR for a Hypothetical hCA I Inhibitor:

ParameterDescriptionExample Value
ka (M⁻¹s⁻¹)Association rate constant1 x 10⁵
kd (s⁻¹)Dissociation rate constant1 x 10⁻³
KD (nM)Equilibrium dissociation constant (kd/ka)10

This table presents example data to illustrate the type of information obtained from SPR analysis.

Preclinical Ex Vivo and in Vivo Investigations of Hca I in 1 Mechanistic Focus

Assessment of hCA I-IN-1 Activity in Isolated Tissues and Organ Systems (Ex Vivo)

There is currently no published data on the activity of this compound in isolated tissues or organ systems. Research on this compound has not yet progressed to the stage of ex vivo assessment, which would be crucial for understanding its effects on physiological and pathophysiological processes in a more integrated biological context. Such studies would typically involve perfusing isolated organs or maintaining tissue slices to evaluate the compound's direct impact on cellular function and signaling outside of a whole organism. The absence of this information means that the tissue-specific inhibitory profile and potential off-target effects of this compound remain unknown.

Investigation of Biological Effects in Defined Animal Models (excluding therapeutic efficacy in human trials)

No studies have been published that investigate the target engagement of this compound in vivo. Consequently, there is no information on whether this compound can effectively reach and interact with its intended target, hCA I, within a complex biological system. Furthermore, the lack of such studies means that no pharmacodynamic biomarkers have been identified or validated to measure the biological effect of this compound in a living organism.

Due to the absence of in vivo studies, the molecular pathways affected by the inhibition of hCA I by this compound in a physiological setting have not been elucidated. While in vitro data points to its potential to modulate processes regulated by hCA I, its actual impact on downstream signaling cascades and cellular responses within an animal model has not been explored.

Comparative Studies with Other Investigational Carbonic Anhydrase Inhibitors in Preclinical Models

There are no published preclinical studies that compare the in vivo or ex vivo activity of this compound with other investigational carbonic anhydrase inhibitors. Such comparative analyses are essential for benchmarking the potency, selectivity, and potential therapeutic advantages of a new compound against existing or other emerging inhibitors. The lack of this data makes it impossible to position this compound within the broader landscape of carbonic anhydrase inhibitor development.

Future Directions and Emerging Research Avenues for Hca I in 1

Optimization of Potency and Selectivity for hCA I

A primary future direction for hCA I-IN-1 is the systematic optimization of its chemical structure to enhance its potency and selectivity for hCA I. The parent study that identified this compound (compound 6q) also synthesized a series of related hybrids (6a-q), providing initial structure-activity relationship (SAR) data. researchgate.net Future research should build upon this foundation by:

Exploring Substituent Effects: A detailed investigation into the effects of various substituents on the indole (B1671886) and chalcone (B49325) rings could yield compounds with significantly improved inhibitory activity. For instance, modifying the electronic and steric properties of these substituents may enhance interactions with specific amino acid residues within the hCA I active site, which differs from other isoforms.

Applying the "Tail Approach": A well-established strategy in CA inhibitor design is the "tail approach," where chemical moieties are added to a primary scaffold to exploit differences in the active site cavities among isoforms. tandfonline.com For this compound, this would involve extending the indole or chalcone portions of the molecule to interact with regions outside the conserved catalytic site, thereby increasing selectivity over the highly homologous and ubiquitous hCA II isoform.

Bioisosteric Replacement: Key functional groups within the this compound scaffold, such as the chalcone's carbonyl group or the triazole linker, could be replaced with bioisosteres. This strategy can modulate the compound's physicochemical properties, potentially improving binding affinity, selectivity, and pharmacokinetic characteristics. The 1,2,3-triazole linker itself is noted for being a stable amide bioisostere with a high dipole moment, capable of hydrogen bonding and π-stacking interactions. nih.gov

Exploration of Novel Chemical Scaffolds and Binding Modes

While this compound is built on a novel indole-1,2,3-triazole chalcone hybrid scaffold, future research should not be limited to this chemical class. researchgate.net The insights gained from this compound can guide the exploration of entirely new molecular frameworks to achieve hCA I inhibition.

Scaffold Hopping: This strategy involves replacing the central core of the molecule while retaining key pharmacophoric features. acs.org Starting from the known binding interactions of this compound, computational models can be used to identify new, structurally distinct scaffolds that maintain the essential interactions with the hCA I active site.

Hybridization with Other Pharmacophores: The concept of molecular hybridization, which is central to the design of this compound, can be expanded. nih.govmdpi.com Combining the sulfonamide zinc-binding group with other privileged scaffolds known to interact with CAs, such as coumarins or 2-(benzylsulfinyl)benzoic acid derivatives, could lead to inhibitors with unique properties and potentially different binding modes. nih.govnih.gov

Targeting Atypical Binding Sites: Most CA inhibitors target the zinc ion in the active site. Future design efforts could explore non-classical inhibitors that bind to alternative sites on the enzyme, potentially offering a higher degree of isoform selectivity.

Integration of Advanced Computational and Experimental Approaches for Rational Design

The rational design of next-generation inhibitors based on the this compound scaffold will be significantly accelerated by the integration of advanced computational and experimental techniques.

Structure-Based Drug Design (SBDD): High-resolution X-ray crystallography of hCA I in complex with this compound would provide an atomic-level understanding of its binding mode. This structural information is invaluable for guiding the design of more potent and selective analogues.

Molecular Dynamics (MD) Simulations: MD simulations can elucidate the dynamic behavior of the inhibitor within the enzyme's active site, revealing key interactions and conformational changes that contribute to binding affinity and selectivity. nih.gov This computational approach can help rationalize SAR data and predict the impact of structural modifications.

Machine Learning and AI: Predictive models based on machine learning can be trained on existing datasets of CA inhibitors to identify novel chemical structures with a high probability of being selective for hCA I. unipi.it These in silico methods can screen vast virtual libraries of compounds, prioritizing a smaller, more manageable number for chemical synthesis and experimental testing. mdpi.com

Development of this compound as a Biochemical Probe for Carbonic Anhydrase Research

Given its demonstrated selectivity, this compound and its optimized derivatives have the potential to be developed into valuable biochemical probes. Selective inhibitors are crucial tools for elucidating the specific physiological and pathological roles of individual CA isoforms.

Elucidating the Role of hCA I: The precise functions of hCA I are not as well understood as those of other isoforms like hCA II. A highly selective probe based on this compound could be used in cellular and tissue-based assays to investigate the specific contributions of hCA I to various biological processes without the confounding effects of inhibiting other CAs.

Development of Imaging Agents: By conjugating this compound to a fluorescent dye or a positron-emitting radionuclide, it could be transformed into an imaging agent. Such a tool would enable the visualization and quantification of hCA I expression levels in tissues, which could be valuable for both basic research and diagnostic applications.

Affinity-Based Proteomics: Immobilizing a derivative of this compound on a solid support could be used for affinity chromatography to isolate hCA I from complex biological samples or to identify its protein interaction partners.

Q & A

Q. How should researchers design in vitro assays to evaluate hCA I-IN-1 inhibitory activity?

  • Methodological Answer : Begin with purified hCA I enzyme and a validated substrate (e.g., CO₂ hydration assay). Use a spectrophotometric or fluorometric method to monitor enzymatic activity. Include positive controls (e.g., acetazolamide) and negative controls (enzyme-free samples). Optimize assay conditions (pH, temperature, buffer composition) to reflect physiological relevance. Dose-response curves should be generated with triplicate measurements to calculate IC₅₀ values. Ensure reproducibility by adhering to protocols from peer-reviewed studies .

Q. What validation methods confirm this compound selectivity over other carbonic anhydrase isoforms?

  • Methodological Answer : Perform competitive binding assays using isoforms hCA II, IX, and XII. Compare inhibition constants (Kᵢ) across isoforms via kinetic analyses. Structural validation can involve molecular docking studies to assess binding affinity differences. Cross-validate results with orthogonal techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Report selectivity ratios (e.g., Kᵢ[hCA II]/Kᵢ[hCA I]) to quantify specificity .

Q. How can researchers ensure compound stability during this compound experiments?

  • Methodological Answer : Conduct stability studies under experimental conditions (e.g., aqueous solutions, varying pH, light exposure). Use HPLC or LC-MS to monitor degradation over time. Include stability-indicating assays (e.g., mass balance) and store compounds in inert atmospheres (argon) at -80°C. Purity should exceed 95% (validated by NMR and HRMS) to minimize confounding variables .

Advanced Research Questions

Q. How to resolve contradictions in this compound inhibition data across studies?

  • Methodological Answer : Analyze experimental variables: enzyme source (recombinant vs. native), assay conditions (buffer ionic strength, CO₂ concentration), and inhibitor solubility. Use meta-analysis frameworks to compare datasets and identify outliers. Validate conflicting results via independent replication, ensuring adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Apply hierarchical clustering (HCA) to group studies by methodological similarity and isolate confounding factors .

Q. What strategies optimize this compound selectivity in complex biological systems?

  • Methodological Answer : Combine structure-activity relationship (SAR) studies with molecular dynamics simulations to refine binding interactions. Introduce targeted modifications (e.g., sulfonamide group substitutions) to enhance isoform-specific interactions. Validate selectivity in cell-based models expressing hCA I and off-target isoforms. Use transcriptomic profiling to assess unintended pathway modulation .

Q. How to integrate omics data with this compound mechanistic studies?

  • Methodological Answer : Pair proteomic data (e.g., hCA I expression levels) with inhibitor response metrics. Apply principal component analysis (PCA) to identify correlations between inhibitor efficacy and biomarker profiles. Use pathway enrichment tools (e.g., DAVID, Metascape) to contextualize findings within metabolic networks. Validate hypotheses via CRISPR-Cas9 knockout models to isolate hCA I-specific effects .

Q. What statistical approaches address variability in this compound dose-response data?

  • Methodological Answer : Employ nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Quantify uncertainty via bootstrapping or Monte Carlo simulations. Report 95% confidence intervals for IC₅₀ values. For high variability, increase biological replicates (n ≥ 6) and use mixed-effects models to account for batch effects. Share raw data in supplementary materials for transparency .

Data Presentation and Reproducibility

Q. How to standardize protocols for reproducing this compound studies?

  • Methodological Answer : Document all steps in protocols.io or electronic lab notebooks, including reagent lot numbers and equipment calibration records. Use community-endorsed guidelines (e.g., ARRIVE for preclinical studies). Provide raw data, code for statistical analyses, and detailed spectral characterization in supplementary files. Reference the original study’s materials section for critical parameters (e.g., enzyme activity units) .

Q. What are best practices for visualizing this compound structure-activity relationships?

  • Methodological Answer : Generate 2D interaction diagrams (e.g., LigPlot+) and 3D binding poses (PyMOL, ChimeraX). Use heatmaps to compare binding energies across derivatives. For SAR tables, include columns for IC₅₀, Kᵢ, and physicochemical properties (logP, polar surface area). Annotate key structural motifs (e.g., zinc-binding groups) with color-coded schematics. Ensure reproducibility by depositing structural data in public repositories (e.g., PDB, ChEMBL) .

Conflict Resolution in Experimental Design

Q. How to validate this compound synergism with other inhibitors in combination therapy?

  • Methodological Answer :
    Use the Chou-Talalay combination index (CI) method to quantify synergism. Perform dose-matrix experiments (e.g., 5×5 grid) and analyze via CompuSyn software. Validate findings with Bliss independence models. Include cytotoxicity assays to rule off-target effects. Publish full datasets (e.g., raw viability values) to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.